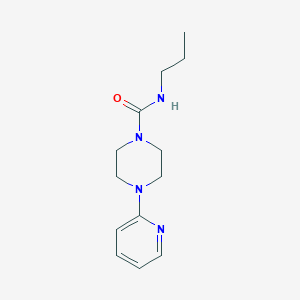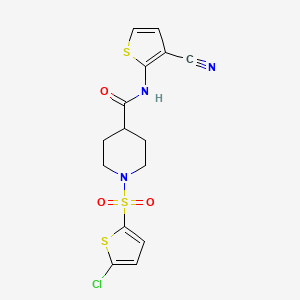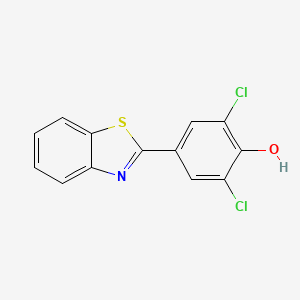![molecular formula C19H20N6O2 B2903363 N-(2-methoxyphenyl)-5-methyl-7-(pyridin-3-yl)-4,5,6,7-tetrahydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide CAS No. 1212119-91-9](/img/structure/B2903363.png)
N-(2-methoxyphenyl)-5-methyl-7-(pyridin-3-yl)-4,5,6,7-tetrahydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“N-(2-methoxyphenyl)-5-methyl-7-(pyridin-3-yl)-4,5,6,7-tetrahydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide” is a compound that belongs to the class of triazolopyridines . Triazolopyridines are biologically important and have been synthesized for potential antiviral and antimicrobial activities .
Applications De Recherche Scientifique
N−(2−methoxyphenyl)−5−methyl−7−(pyridin-3-yl)−4,5,6,7−tetrahydro−[1,2,4]triazolo[1,5−a]pyrimidine−6−carboxamide N-(2-\text{methoxyphenyl})-5-\text{methyl}-7-(\text{pyridin-3-yl})-4,5,6,7-\text{tetrahydro}-[1,2,4]\text{triazolo}[1,5-a]\text{pyrimidine}-6-\text{carboxamide} N−(2−methoxyphenyl)−5−methyl−7−(pyridin-3-yl)−4,5,6,7−tetrahydro−[1,2,4]triazolo[1,5−a]pyrimidine−6−carboxamide
, is a triazole derivative. Triazoles are a class of heterocyclic compounds that have shown a wide range of pharmacological activities due to their ability to bind with various enzymes and receptors in biological systems . Below, I will outline six unique scientific research applications of this compound, each in a detailed section.Antifungal Applications
Triazole derivatives like the compound have been extensively used as antifungal agents. They work by inhibiting the enzyme lanosterol 14α-demethylase, which is crucial for the synthesis of ergosterol, a key component of fungal cell membranes. This leads to the accumulation of toxic methylated sterol intermediates and cell death .
Anticancer Potential
The structural similarity of triazoles to purines makes them good candidates for anticancer research. They can interfere with various signaling pathways and inhibit enzymes that are overexpressed in cancer cells, such as kinases. This can lead to the induction of apoptosis and inhibition of tumor growth .
Antiviral Activity
Triazoles have shown potential as antiviral agents. They can act as inhibitors of viral replication by targeting viral proteases or integrases, which are enzymes necessary for the viral life cycle. This makes them promising candidates for the development of new antiviral drugs .
Anti-inflammatory and Analgesic Effects
Due to their ability to modulate the production of pro-inflammatory cytokines and mediators, triazole derivatives can exhibit anti-inflammatory and analgesic properties. They may inhibit the synthesis of prostaglandins and leukotrienes, which are involved in the inflammatory response .
Antidepressant and Anxiolytic Uses
Some triazole compounds have been used in the treatment of depression and anxiety. They can act on the central nervous system by modulating neurotransmitter levels or binding to specific receptors, which can help alleviate symptoms of these disorders .
Antidiabetic Applications
Triazole derivatives can also be explored for their antidiabetic effects. They may act by influencing the insulin signaling pathway or by inhibiting enzymes like α-glucosidase, which is involved in carbohydrate digestion and glucose absorption, thus helping to regulate blood sugar levels .
Orientations Futures
Mécanisme D'action
Target of Action
The compound, N-(2-methoxyphenyl)-5-methyl-7-(pyridin-3-yl)-4,5,6,7-tetrahydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide, is a derivative of 1,2,4-triazolo[1,5-a]pyrimidine . This class of compounds has been found to act on various targets, including tubulin , LSD1 , and CDK2 . These targets play crucial roles in cellular processes such as cell division, gene expression, and cell cycle regulation, respectively .
Mode of Action
The compound interacts with its targets, leading to changes in their function. For instance, when acting as a CDK2 inhibitor, it can halt the cell cycle, preventing the proliferation of cancer cells
Biochemical Pathways
The compound’s action affects several biochemical pathways. As a CDK2 inhibitor, it impacts the cell cycle regulation pathway . When acting on LSD1, it influences gene expression by altering histone methylation states . The compound’s effect on tubulin can disrupt microtubule dynamics, affecting processes like cell division and intracellular transport .
Result of Action
The compound’s action at the molecular and cellular levels leads to various effects. For instance, inhibition of CDK2 can lead to cell cycle arrest, preventing the proliferation of cancer cells . Similarly, acting on LSD1 can alter gene expression patterns, potentially influencing cell differentiation and survival .
Propriétés
IUPAC Name |
N-(2-methoxyphenyl)-5-methyl-7-pyridin-3-yl-4,5,6,7-tetrahydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N6O2/c1-12-16(18(26)24-14-7-3-4-8-15(14)27-2)17(13-6-5-9-20-10-13)25-19(23-12)21-11-22-25/h3-12,16-17H,1-2H3,(H,24,26)(H,21,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OVFQWIJLQXAHAB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(N2C(=NC=N2)N1)C3=CN=CC=C3)C(=O)NC4=CC=CC=C4OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N6O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-methoxyphenyl)-5-methyl-7-(pyridin-3-yl)-4,5,6,7-tetrahydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![7-(3,4-Dimethoxyphenyl)-5-methyl-2-(3,4,5-trimethoxyphenyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2903280.png)

![1-[3-(4-Benzyl-5-oxo-[1,2,4]triazolo[4,3-a]quinazolin-1-yl)propanoyl]piperidine-4-carboxamide](/img/structure/B2903283.png)
![4-[4-(2-Methoxy-phenyl)-piperazin-1-yl]-4-oxo-butyric acid](/img/structure/B2903285.png)
![3-[(4-Fluorosulfonyloxyphenyl)carbamoyl]-1-methyl-6-oxopyridazine](/img/structure/B2903287.png)

![2-(2,4-dioxo-3-(2-(thiophen-2-yl)ethyl)-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)-N-(2-fluorophenyl)acetamide](/img/structure/B2903289.png)
![[(3As,7aR)-2,3,3a,4,5,6,7,7a-octahydro-1-benzofuran-2-yl]methanamine;hydrochloride](/img/structure/B2903292.png)
![4-ethoxy-4-{3-[(2R)-oxolan-2-yl]-1,2,4-oxadiazol-5-yl}piperidine](/img/structure/B2903293.png)



![5-((2-Chlorophenyl)(2,6-dimethylmorpholino)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2903300.png)
